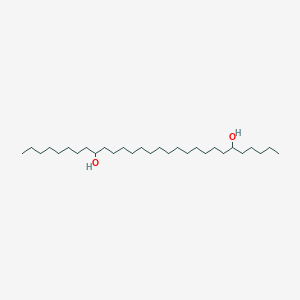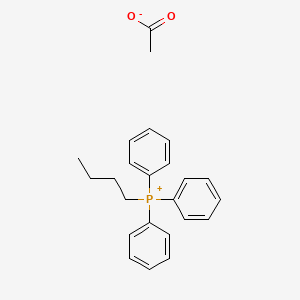
Butyl(triphenyl)phosphanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(triphenyl)phosphanium acetate is an organophosphorus compound that features a butyl group, three phenyl groups attached to a phosphorus atom, and an acetate anion. This compound is part of the broader class of phosphonium salts, which are known for their utility in organic synthesis, particularly in the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with butyl halides, followed by the addition of acetic acid. The general reaction involves:
Formation of Butyl(triphenyl)phosphanium Halide: Triphenylphosphine reacts with butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction to form butyl(triphenyl)phosphanium halide.
Formation of this compound: The butyl(triphenyl)phosphanium halide is then treated with silver acetate to exchange the halide ion with an acetate ion, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium center.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Wittig Reaction: The reaction typically involves the use of aldehydes or ketones and strong bases like butyl lithium to generate the ylide intermediate.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted phosphonium salts.
Wittig Reaction: The major products are alkenes and phosphine oxides.
Scientific Research Applications
Butyl(triphenyl)phosphanium acetate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of polymer-supported catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of butyl(triphenyl)phosphanium acetate in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds (aldehydes or ketones) to form a four-membered ring intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A precursor to butyl(triphenyl)phosphanium acetate, used in various organic reactions.
Methylenetriphenylphosphorane: Another phosphonium ylide used in the Wittig reaction.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its butyl group provides steric effects that can influence reaction outcomes, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
103999-06-0 |
|---|---|
Molecular Formula |
C24H27O2P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
butyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C22H24P.C2H4O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-2(3)4/h4-18H,2-3,19H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
MKZASADXUFZOHO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


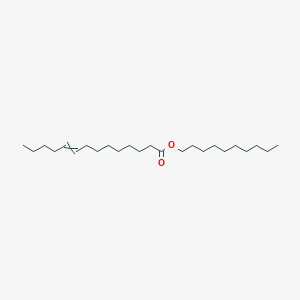
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
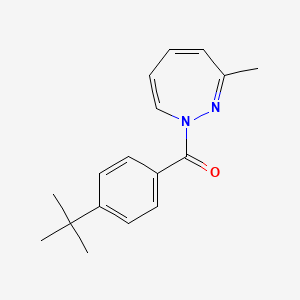
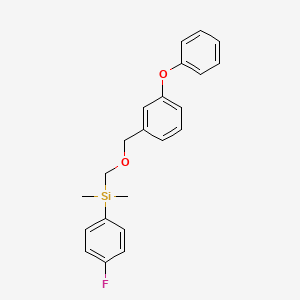
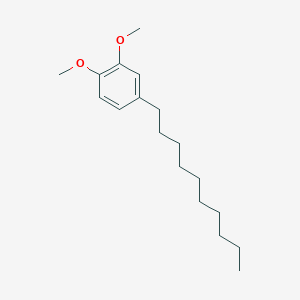
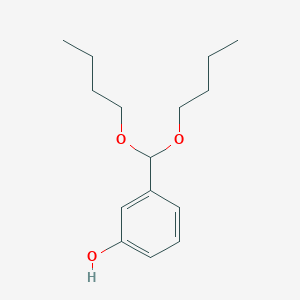

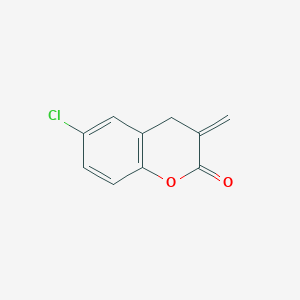
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

arsanium bromide](/img/structure/B14342323.png)
